

Spectroscopic Profile of Ethyl 4-cyanobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-cyanobenzoate

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This technical guide provides an in-depth overview of the spectroscopic data for **Ethyl 4-cyanobenzoate** (CAS No. 7153-22-2), a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **Ethyl 4-cyanobenzoate**
- Molecular Formula: $C_{10}H_9NO_2$ [\[1\]](#)
- Molecular Weight: 175.18 g/mol [\[1\]](#)
- Appearance: White to off-white crystalline powder
- Melting Point: 52-54 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR spectra of **Ethyl 4-cyanobenzoate** provide characteristic signals corresponding to the different nuclei in the molecule.

¹H NMR Data

The proton NMR spectrum of **Ethyl 4-cyanobenzoate** exhibits distinct signals for the aromatic protons of the benzene ring and the protons of the ethyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.16	Doublet (d)	2H	6.9	Aromatic protons (ortho to -COOEt)
7.76	Doublet (d)	2H	6.8	Aromatic protons (ortho to -CN)
4.43	Quartet (q)	2H	7.2	-OCH ₂ CH ₃
1.42	Triplet (t)	3H	7.2	-OCH ₂ CH ₃

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
164.8	C=O (Ester carbonyl)
134.0	Aromatic C (quaternary, attached to -COOEt)
132.3	Aromatic CH (ortho to -CN)
130.0	Aromatic CH (ortho to -COOEt)
118.1	Aromatic C (quaternary, attached to -CN)
116.7	-C≡N (Nitrile carbon)
61.8	-OCH ₂ CH ₃
14.2	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2980	Medium	Aliphatic C-H stretch
~2230	Strong	C≡N stretch (Nitrile)
~1720	Strong	C=O stretch (Ester)
~1608	Medium	Aromatic C=C stretch
~1275	Strong	C-O stretch (Ester)
~1100	Strong	C-O stretch (Ester)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Ethyl 4-cyanobenzoate** results in the formation of a molecular ion and characteristic fragment ions, which are useful for confirming the molecular weight and aspects of the structure.

m/z	Relative Intensity (%)	Assignment
175	30	[M] ⁺ (Molecular ion)
147	43	[M - C ₂ H ₄] ⁺
130	100	[M - OC ₂ H ₅] ⁺
102	43	[M - COOC ₂ H ₅] ⁺
45	18	[C ₂ H ₅ O] ⁺

Data sourced from NIST and PubChem databases.[\[1\]](#)[\[2\]](#)

Experimental Protocols

NMR Spectroscopy

A sample of **Ethyl 4-cyanobenzoate** (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm). The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single lines for each carbon environment.

FT-IR Spectroscopy

The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

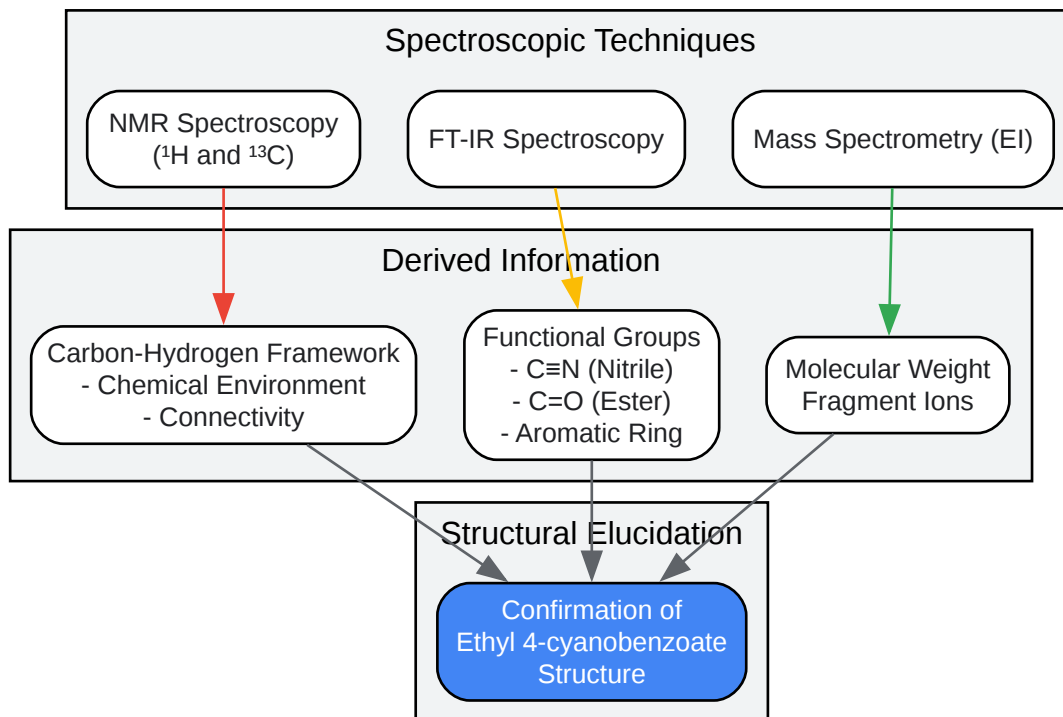
Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) source coupled to a mass analyzer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **Ethyl 4-cyanobenzoate**.

Spectroscopic Analysis Workflow for Ethyl 4-cyanobenzoate



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Caption: Workflow of spectroscopic analysis.

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References

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- 2. Ethyl 4-cyanobenzoate | C₁₀H₉NO₂ | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]
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